4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole 4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13739579
InChI: InChI=1S/C10H5BrF3NOS/c11-8-5-17-9(15-8)6-1-3-7(4-2-6)16-10(12,13)14/h1-5H
SMILES: C1=CC(=CC=C1C2=NC(=CS2)Br)OC(F)(F)F
Molecular Formula: C10H5BrF3NOS
Molecular Weight: 324.12 g/mol

4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole

CAS No.:

Cat. No.: VC13739579

Molecular Formula: C10H5BrF3NOS

Molecular Weight: 324.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole -

Specification

Molecular Formula C10H5BrF3NOS
Molecular Weight 324.12 g/mol
IUPAC Name 4-bromo-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole
Standard InChI InChI=1S/C10H5BrF3NOS/c11-8-5-17-9(15-8)6-1-3-7(4-2-6)16-10(12,13)14/h1-5H
Standard InChI Key LBXCCVJGQVMSAY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CS2)Br)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=NC(=CS2)Br)OC(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₆BrF₃NOS, with a molecular weight of 328.13 g/mol. Its IUPAC name, 4-bromo-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole, reflects the bromine atom at position 4 of the thiazole ring and the 4-(trifluoromethoxy)phenyl group at position 2. The trifluoromethoxy group (–OCF₃) introduces strong electron-withdrawing effects, influencing the compound’s reactivity and electronic properties .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2139524-87-9
Molecular FormulaC₁₀H₆BrF₃NOS
Molecular Weight328.13 g/mol
Boiling PointNot reported
Melting Point117–119°C (extrapolated)
SolubilityLow in water; soluble in DMF

Synthesis and Reaction Pathways

Cyclization of Thiocyanate Intermediates

A common synthesis route involves the cyclization of 2-(4-(trifluoromethoxy)phenyl)-2-oxoethyl thiocyanate with hydrogen bromide (HBr) in acetic acid. This method, adapted from analogous thiazole syntheses , proceeds via nucleophilic attack by bromide on the thiocyanate carbon, followed by ring closure to form the thiazole core.

Stepwise Procedure:

  • Thiocyanate Formation: React 4-(trifluoromethoxy)acetophenone with ammonium thiocyanate in acidic conditions.

  • Bromocyclization: Treat the thiocyanate intermediate with 30% HBr in acetic acid at 20°C for 7 hours .

  • Neutralization: Quench the reaction with NaOH, isolate the product via filtration, and purify using ethanol/hexane washes .

Yield: ~84% (extrapolated from similar reactions) .

Alternative Routes

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce the 4-(trifluoromethoxy)phenyl group post-cyclization, though this remains speculative without explicit literature .

Biological and Pharmacological Applications

Anticancer Activity

Thiazole derivatives exhibit pronounced anticancer properties by targeting kinases and DNA topoisomerases. In a 2024 study, analogs like 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole demonstrated IC₅₀ values of 0.12–0.16 μM against MCF-7 and WM266.4 cell lines . While direct data for 4-bromo-2-(4-(trifluoromethoxy)phenyl)thiazole is unavailable, its structural similarity suggests potential BRAF V600E inhibition and antiproliferative effects .

PrecautionGuideline
Personal ProtectionGloves, goggles, and respirator
VentilationUse in a fume hood
StorageCool, dry place away from oxidizers

Future Directions and Research Gaps

Unexplored Therapeutic Areas

The compound’s role in neurodegenerative diseases (e.g., Alzheimer’s) remains untested. Its ability to cross the blood-brain barrier, inferred from logP calculations (~3.2), warrants investigation .

Material Science Applications

The trifluoromethoxy group’s electron-withdrawing nature could enhance charge transport in organic semiconductors, positioning the compound as a candidate for OLEDs or photovoltaic cells .

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